Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethyl group at the 3-position and the ethyl ester at the 2-position of the thiophene ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the use of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate as a building block for conjugated polymers .
Industrial Production Methods
Industrial production of thiophene derivatives, including ethyl 3-(trifluoromethyl)thiophene-2-carboxylate, often employs large-scale condensation reactions and esterification processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated thiophenes .
Scientific Research Applications
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development . The compound’s interaction with specific enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Thiophene-2-carboxylate derivatives: These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
The unique trifluoromethyl group in this compound distinguishes it from other thiophene derivatives, providing enhanced stability and distinct electronic properties .
Properties
Molecular Formula |
C8H7F3O2S |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7F3O2S/c1-2-13-7(12)6-5(3-4-14-6)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
CPEACRXZAZSRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)C(F)(F)F |
Origin of Product |
United States |
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